![molecular formula C12H18N2O4 B6601571 tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1160248-04-3](/img/structure/B6601571.png)
tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure, followed by esterification to introduce the tert-butyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for cyclization and esterification. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the bicyclic ring system allows for selective oxidation at specific positions.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl groups, or other substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may offer therapeutic benefits in treating various diseases.
Industry: In the chemical industry, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be used as an intermediate in the production of other chemicals, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and the desired therapeutic outcome.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: Similar bicyclic structure but without the oxo groups.
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate: Similar bicyclic structure with different positions of oxygen atoms.
Uniqueness: Tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is unique due to the presence of the oxo groups at the 6 and 8 positions, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of tert-butyl 6,8-dioxo-3,7-diazabicyclo[331]nonane-3-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-7-4-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRUPMYBUYIGGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
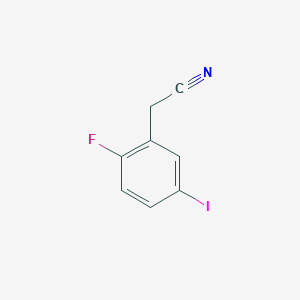
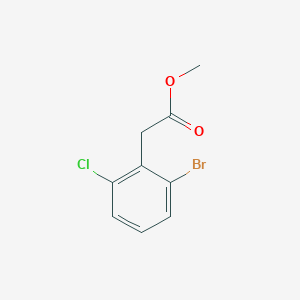
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)
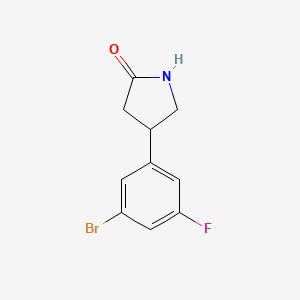
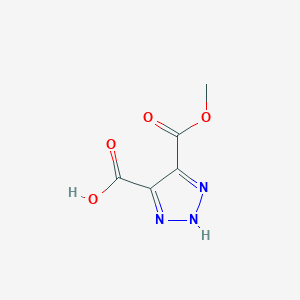

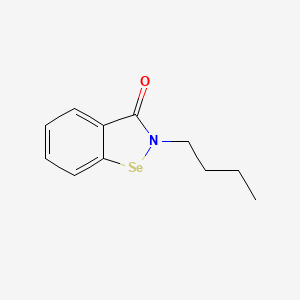
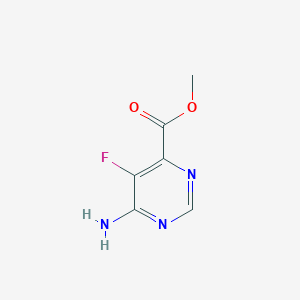
![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)

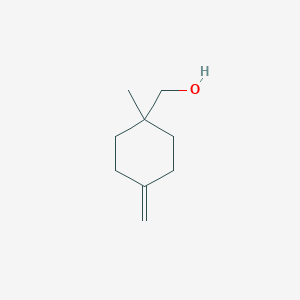
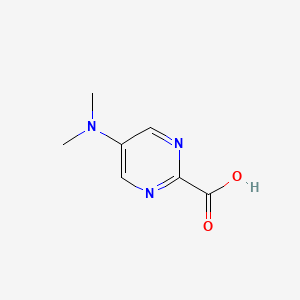
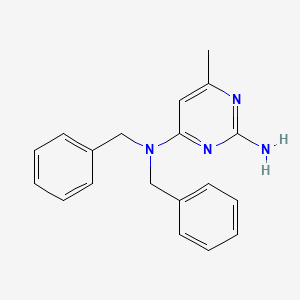
![8-[3-(2-Methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B6601604.png)
